molecular formula C7H5ClFNO B3024614 3-Chloro-4-fluorobenzaldehyde oxime CAS No. 253308-63-3

3-Chloro-4-fluorobenzaldehyde oxime

Cat. No.: B3024614
CAS No.: 253308-63-3
M. Wt: 173.57 g/mol
InChI Key: IAYMCXBREVAUIX-WMZJFQQLSA-N
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Description

3-Chloro-4-fluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5ClFNO. It has a molecular weight of 173.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 173.57 .

Scientific Research Applications

Catalytic Oxidation of Lignins

Research into the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin, reveals insights into the potential applications of compounds like 3-chloro-4-fluorobenzaldehyde oxime in the synthesis of valuable chemical intermediates. This process examines the influence of various factors on the yield of aromatic aldehydes and highlights the high consumption of oxygen as a significant challenge, suggesting an area where this compound derivatives could potentially contribute to more efficient catalytic systems (Tarabanko & Tarabanko, 2017).

Synthesis of Vanillin

The synthesis of vanillin, an important chemical in pharmaceutical, perfumery, and food flavoring industries, details various methods including the potential role of intermediates like this compound. A review highlights promising and practical synthesis methods, proposing areas for improvement where such intermediates could be utilized for enhanced synthesis processes (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation

Research into the synthesis and antioxidant evaluation of heterocycles, like isoxazolone derivatives, which show significant biological and medicinal properties, might involve intermediates such as this compound. These studies focus on developing environmentally friendly procedures for preparing heterocycles, where such intermediates could play a role in facilitating multi-component reactions for the synthesis of biologically active compounds (Laroum et al., 2019).

Determining Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity explores various detection mechanisms and their applicability, including advantages and disadvantages. Studies like these could benefit from the application of intermediates like this compound in developing novel assays for assessing antioxidant capacity, thereby contributing to a broader understanding of antioxidant activities in complex samples (Munteanu & Apetrei, 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-4-fluorobenzaldehyde oxime involves the conversion of 3-Chloro-4-fluorobenzaldehyde to its oxime derivative.", "Starting Materials": [ "3-Chloro-4-fluorobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 3-Chloro-4-fluorobenzaldehyde (1.0 g) in ethanol (10 mL) in a round-bottom flask.", "Add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g) to the flask and stir the mixture at room temperature for 2 hours.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold ethanol and dry it under vacuum to obtain 3-Chloro-4-fluorobenzaldehyde oxime as a white solid (yield: 85%)." ] }

CAS No.

253308-63-3

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(NZ)-N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4-

InChI Key

IAYMCXBREVAUIX-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)Cl)F

SMILES

C1=CC(=C(C=C1C=NO)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C=NO)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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